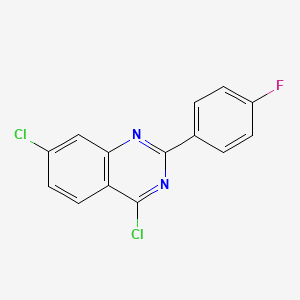

4,7-Dichloro-2-(4-fluorophenyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-dichloro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2/c15-9-3-6-11-12(7-9)18-14(19-13(11)16)8-1-4-10(17)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGQLOFTQOEPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679739 | |

| Record name | 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-41-8 | |

| Record name | 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,7-Dichloro-2-(4-fluorophenyl)quinazoline chemical properties

An In-depth Technical Guide to 4,7-Dichloro-2-(4-fluorophenyl)quinazoline: Properties, Synthesis, and Applications in Drug Discovery

Foreword

As a core structural motif in medicinal chemistry, the quinazoline scaffold has given rise to a multitude of clinically significant therapeutics, particularly in oncology. This guide focuses on a specific, highly functionalized derivative: this compound. This compound is not merely an inert molecule but a strategically designed building block, engineered for versatility in the synthesis of targeted therapies. The dichloro substitutions at the 4 and 7 positions provide reactive handles for regioselective modification, while the 2-(4-fluorophenyl) group serves to modulate the electronic and steric profile, influencing target engagement and pharmacokinetic properties. This document provides researchers, chemists, and drug development scientists with a comprehensive overview of its chemical properties, validated synthetic approaches, and its pivotal role as an intermediate in the development of next-generation kinase inhibitors.

Core Chemical & Physical Properties

Understanding the fundamental properties of this compound is the first step in its effective utilization. The molecule is a halogenated quinazoline derivative, a class of heterocyclic aromatic compounds recognized for their broad applicability in medicinal chemistry. The strategic placement of electron-withdrawing chlorine and fluorine atoms enhances the electrophilicity of the quinazoline core, a key feature for its reactivity and binding affinity to biological targets.

| Property | Value | Source |

| CAS Number | 885277-41-8 | [1] |

| Molecular Formula | C₁₄H₇Cl₂FN₂ | |

| Molecular Weight | 293.1 g/mol | |

| IUPAC Name | This compound | [] |

| InChI Key | RWGQLOFTQOEPGM-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F | [] |

| Appearance | Yellow solid (typical for related compounds) | [3] |

| Predicted Boiling Point | 334.4±42.0 °C (for 2-(2-fluorophenyl) isomer) | [4] |

| Predicted Density | 1.441±0.06 g/cm³ (for 2-(2-fluorophenyl) isomer) | [4] |

Note: Experimental physical properties such as melting point and solubility are not widely reported in public literature; predicted values are for a closely related isomer and should be used as an estimation.

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the construction of the quinazoline core followed by chlorination. The resulting dichloro-compound is a highly valuable intermediate due to the differential reactivity of its two chlorine atoms.

Synthetic Workflow Overview

A common and scalable synthetic route begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and culminates in a chlorination step. This workflow offers high yields and utilizes readily available commercial reagents.

Caption: General synthetic workflow for this compound.

Generalized Experimental Protocol

This protocol synthesizes insights from established procedures for analogous quinazoline derivatives.[3][5][6]

Step 1: Synthesis of 7-Chloro-2-(4-fluorophenyl)quinazolin-4(3H)-one

-

Starting Materials: 2-Amino-4-chlorobenzamide and 4-fluorobenzaldehyde.

-

Reaction: The starting materials are condensed, often under oxidative conditions, to form the quinazolinone ring. A variety of catalysts and oxidants can be employed depending on the desired scale and conditions.

-

Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed sequentially with water and an organic solvent (e.g., diethyl ether or ethanol) to remove unreacted starting materials and byproducts. The resulting solid is dried under vacuum.

-

Validation: The identity and purity of the intermediate are confirmed by ¹H NMR, LC-MS, and melting point analysis.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: A mixture of 7-chloro-2-(4-fluorophenyl)quinazolin-4(3H)-one from Step 1, a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared in a flask equipped with a reflux condenser.[3]

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyl tautomer of the quinazolinone into the desired chloride. The DMF catalyst facilitates the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

-

Execution: The mixture is heated to reflux and maintained at that temperature for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured into a mixture of crushed ice and a base (e.g., ammonia or sodium bicarbonate solution) to neutralize the acidic environment and precipitate the product.

-

Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or purification by column chromatography on silica gel yields the final product with high purity.

-

Self-Validation: The final product's structure and purity must be rigorously confirmed using Mass Spectrometry (to verify molecular weight), ¹H and ¹³C NMR (to confirm the chemical structure), and elemental analysis.

Chemical Reactivity and Strategic Application

The primary utility of this molecule lies in the selective substitution of its chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C7.[7] This differential reactivity is a cornerstone of its strategic value, allowing for sequential and regioselective introduction of different functionalities, a critical requirement in the synthesis of complex drug molecules like Afatinib.[3][6]

Common follow-on reactions include:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction with anilines and other amines at the C4 position to introduce the side chains characteristic of many kinase inhibitors.[7]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling reactions can be used to substitute the chlorine atoms (typically the more resilient C7-Cl) with aryl or heteroaryl groups, enabling extensive structural diversification.

Role in Drug Discovery & Development

This compound is a quintessential example of a "privileged scaffold" intermediate in medicinal chemistry. Its derivatives have shown significant biological activity, primarily in oncology.

Mechanism of Action: A Precursor to Kinase Inhibitors

The quinazoline scaffold is a well-established ATP-competitive pharmacophore that targets the ATP-binding site of various protein kinases. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. By functionalizing the 4- and 7-positions of the quinazoline core, medicinal chemists can fine-tune the molecule's affinity and selectivity for specific kinase targets, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

Caption: Role as an intermediate for kinase inhibitors and its biological mechanism.

Therapeutic Potential

The primary application of this intermediate is in the synthesis of potent anticancer agents. However, the inherent biological activity of the quinazoline nucleus extends to other areas, with various derivatives being explored for:

-

Antimicrobial Activity: Some quinazoline compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Properties: Research has indicated potential for the modulation of inflammatory pathways, including the reduction of pro-inflammatory cytokines.

Conclusion

This compound is a molecule of significant strategic importance for the drug discovery and development community. Its well-defined chemical properties, coupled with established synthetic routes and predictable reactivity, make it an ideal starting point for the construction of complex molecular architectures. Its role as a key intermediate in the synthesis of targeted kinase inhibitors underscores its value in modern medicinal chemistry. This guide provides the foundational knowledge necessary for researchers to leverage the full potential of this versatile chemical building block in their pursuit of novel therapeutics.

References

-

PubChem. (n.d.). 4,7-Dichloro-2-(4-ethylphenyl)quinazoline. Retrieved from [Link]

-

Jia, Y., Li, J., & Zhu, W. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Retrieved from [Link]

-

Vu, T. H., Nguyen, T. H., & Le, T. H. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Retrieved from [Link]

-

Vu, T. H., Nguyen, T. H., & Le, T. H. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 25(19), 4563. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Singh, S., & Singh, P. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101373. Retrieved from [Link]

-

Corrêa, J. R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(11), 1363. Retrieved from [Link]

Sources

- 1. 885277-41-8|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]

- 4. 4,7-DICHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE | 885277-55-4 [amp.chemicalbook.com]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Quinazoline Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4,7-Dichloro-2-(4-fluorophenyl)quinazoline

The quinazoline scaffold is a cornerstone in contemporary drug discovery, representing a privileged heterocyclic system. Its rigid structure and versatile substitution points allow for the precise spatial orientation of pharmacophoric groups, making it an ideal framework for targeting a multitude of biological receptors. Quinazoline derivatives have been successfully developed into FDA-approved therapeutics, most notably as potent kinase inhibitors in oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1][2] The strategic functionalization of the quinazoline core is paramount to modulating target affinity, selectivity, and pharmacokinetic properties. This guide focuses on a key intermediate, This compound (CAS No. 885277-41-8), a building block engineered for versatility in the synthesis of next-generation targeted therapies.

Molecular Profile and Physicochemical Properties

This compound is a halogenated quinazoline derivative designed for synthetic utility. The chlorine atoms at positions 4 and 7 serve as reactive handles for subsequent nucleophilic substitution reactions, while the 2-(4-fluorophenyl) group is a common moiety for engaging with protein targets, where the fluorine atom can modulate electronic properties and form key hydrogen bonds.

The dichloro substitution enhances the electrophilicity of the quinazoline ring, making it a highly reactive intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.

| Property | Value | Source |

| CAS Number | 885277-41-8 | [3][] |

| Molecular Formula | C₁₄H₇Cl₂FN₂ | PubChem |

| Molecular Weight | 293.12 g/mol | [3] |

| IUPAC Name | This compound | [] |

| InChI Key | RWGQLOFTQOEPGM-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F | PubChem |

| Appearance | Expected to be a solid powder | General Knowledge |

Strategic Synthesis: A Self-Validating Protocol

The synthesis of this compound is typically achieved through the chlorination of its corresponding quinazolinone precursor. The following protocol is designed as a self-validating system, where successful execution yields a product whose analytical profile will match the characterization data outlined in Section 3.0.

Causality in Reagent Selection

-

2-(4-fluorophenyl)quinazolin-4(3H)-one (Precursor): This starting material provides the core quinazoline and the phenyl moiety. Its synthesis is a standard cyclocondensation reaction.

-

Phosphoryl Chloride (POCl₃): This is the chlorinating agent of choice. It effectively replaces the hydroxyl group of the quinazolinone tautomer with a chlorine atom at the 4-position. It also serves as the reaction solvent when used in excess.

-

N,N-Dimethylformamide (DMF) (Catalyst): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl₃, which is a more potent electrophile and facilitates the chlorination process.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-(4-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 10.0 eq).

-

Expertise & Experience: Using POCl₃ in large excess ensures it acts as both reagent and solvent, driving the reaction to completion. The flame-dried apparatus and nitrogen atmosphere are critical to prevent premature quenching of the highly moisture-sensitive POCl₃.

-

-

Catalysis and Reflux: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) to the suspension. Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: The reaction is complete when the starting material spot is no longer visible by TLC. This provides a clear, verifiable endpoint.

-

-

Solvent Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator.

-

Expertise & Experience: Co-evaporation with an inert, high-boiling solvent like toluene can help remove the last traces of POCl₃.[2]

-

-

Product Precipitation (Quenching): Carefully and slowly pour the concentrated reaction residue onto crushed ice with vigorous stirring. A precipitate will form.

-

Causality: This step quenches any remaining reactive species and precipitates the organic product, which is insoluble in water. The slow addition is crucial to control the exothermic reaction.

-

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with cold diethyl ether to remove non-polar impurities.[2]

-

Drying: Dry the purified solid in a vacuum oven at 40-50 °C overnight to yield this compound.

Analytical Characterization: A Multi-Technique Approach

Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic and spectrometric techniques provides a robust, self-validating dataset. The primary application of this compound as a pharmaceutical intermediate demands high purity, typically >98%.[5]

Analytical Workflow Diagram

Caption: Integrated workflow for quality control and characterization.

Expected Analytical Data

| Technique | Parameter | Expected Result | Rationale for Validation |

| ¹H NMR | Chemical Shift (δ) | δ 8.1–8.3 ppm (quinazoline protons), δ 7.2–7.4 ppm (4-fluorophenyl protons) | Confirms the presence and connectivity of aromatic protons. |

| ¹⁹F NMR | Chemical Shift (δ) | δ -110 to -115 ppm | Unambiguously confirms the presence of the fluorine atom. |

| HR-MS | [M+H]⁺ | m/z 293.0045 | Confirms the exact mass and elemental composition (C₁₄H₈Cl₂FN₂⁺). |

| X-ray | Crystal Structure | Resolves bond angles and regiochemistry | Provides absolute, undeniable proof of the 4,7-dichloro substitution pattern. |

Standard Operating Protocols (SOPs)

SOP-01: High-Resolution Mass Spectrometry (HR-ESI-MS)

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Instrumentation: Set up an ESI-MS instrument in positive ion mode.

-

Acquisition: Infuse the sample solution directly. Acquire data over a mass range of m/z 100-500.

-

Validation: The observed mass for the [M+H]⁺ ion must be within 5 ppm of the theoretical calculated mass (293.0045). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in approx. 9:6:1 ratio) must also be present.

SOP-02: Nuclear Magnetic Resonance (¹H NMR)

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition: Obtain a standard proton spectrum with 16-32 scans.

-

Validation: The resulting spectrum should show distinct signals corresponding to the different protons in the molecule, with integrals matching the number of protons. The characteristic doublet of doublets for the 4-fluorophenyl group and the distinct singlets/doublets for the quinazoline core protons must be observed in the expected regions.

Application as a Kinase Inhibitor Intermediate

The primary and most significant application of this compound is its role as a versatile intermediate in the synthesis of kinase inhibitors for cancer therapy. The chlorine at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr) by anilines, which is the key step in constructing the 4-anilinoquinazoline core found in many EGFR inhibitors.[2]

Role in Drug Discovery Workflow

Caption: Role as a key intermediate in API synthesis.

The chlorine at the 7-position provides a secondary site for modification, often used to introduce solubilizing groups or other functionalities to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This dual reactivity makes it an exceptionally valuable building block for creating libraries of potential drug candidates.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound and a reactive intermediate, proper handling is essential.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The compound is likely sensitive to moisture due to its reactive nature. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[6]

References

-

PubChem, 4,7-Dichloro-2-(4-ethylphenyl)quinazoline. [Link]

-

Wikipedia, 4,7-Dichloroquinoline. [Link]

-

National Center for Biotechnology Information, 2,4-Dichloro-7-fluoroquinazoline. [Link]

-

ResearchGate, Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

MDPI, Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

Chemsrc, 2,4-Dichloro-6-(4-fluorophenyl)quinazoline. [Link]

Sources

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 3. 885277-41-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 885277-72-5 | 4,7-Dichloro-2-(4-chloro-phenyl)-quinazoline - Synblock [synblock.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Core Mechanism of Action: 4,7-Dichloro-2-(4-fluorophenyl)quinazoline

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This heterocyclic scaffold has proven to be a versatile framework for the design of potent and selective protein kinase inhibitors.[2] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a frequent driver of oncogenesis, making them prime therapeutic targets.[3] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all featuring the quinazoline core, underscore the clinical success of this chemical class in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[1][4]

This guide focuses on the specific derivative, 4,7-Dichloro-2-(4-fluorophenyl)quinazoline. While this compound is often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, its core structure embodies the essential pharmacophoric features for kinase inhibition. An in-depth analysis of its structure and the broader quinazoline class allows for a well-supported elucidation of its mechanism of action. The strategic placement of dichloro groups at the 4 and 7 positions, combined with a 2-(4-fluorophenyl) moiety, suggests a mechanism centered on competitive inhibition at the ATP-binding site of various protein kinases. This guide will dissect this proposed mechanism, supported by structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols to validate these claims.

Core Mechanism of Action: Competitive ATP-Binding Site Inhibition

The primary mechanism of action for this compound is predicated on its function as a protein kinase inhibitor. The core quinazoline structure mimics the adenine base of ATP, allowing it to dock into the ATP-binding pocket of kinases. The substituents on this scaffold are crucial for enhancing binding affinity and conferring selectivity towards specific kinases.

Structural Rationale for Kinase Inhibition:

-

Quinazoline Core: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are key hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a critical interaction for anchoring ATP and competitive inhibitors.

-

2-(4-fluorophenyl) Group: This aromatic ring extends into a hydrophobic pocket within the kinase active site. The fluorine atom can modulate the electronic properties of the phenyl ring and may form additional interactions, enhancing binding affinity.

-

4-Chloro Substituent: The chlorine at the 4-position is a reactive site, often serving as a leaving group for the synthesis of 4-anilinoquinazoline derivatives, which are potent EGFR inhibitors.[4] In the parent compound, its presence contributes to the overall electronic and steric profile that influences binding.

-

7-Chloro Substituent: Substitution at the 6 and 7 positions of the quinazoline ring is known to influence the potency and selectivity of kinase inhibitors. The chloro group at the 7-position likely contributes to favorable interactions within the ATP-binding site.

Based on the extensive literature on quinazoline derivatives, this compound is predicted to primarily target receptor tyrosine kinases (RTKs) such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and potentially intracellular kinases like those in the PI3K/Akt/mTOR pathway.[5][6][7]

Signaling Pathways Targeted by Quinazoline Derivatives

The inhibition of key kinases by quinazoline derivatives leads to the downregulation of major signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Caption: Predicted Inhibition of Key Oncogenic Signaling Pathways.

Experimental Validation of the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of in vitro assays are essential. The following protocols provide a framework for assessing its kinase inhibitory activity and its effects on cancer cell viability.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.

-

Prepare solutions of recombinant human kinase (e.g., EGFR, VEGFR-2), a kinase-specific substrate, and ATP in kinase assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the test compound dilutions.

-

Add the recombinant kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the product. For assays like the ADP-Glo™ Kinase Assay, a detection reagent is added that converts the ADP produced into a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).[8]

-

-

MTT Addition:

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Data Presentation: Efficacy of Structurally Related Quinazoline Derivatives

Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 2,4-Disubstituted Quinazoline | VEGFR2 | 5490 | [12] |

| 4-Anilino-quinazoline | EGFR (wt) | 5.06 | [4] |

| 4-Anilino-quinazoline | EGFR (L858R/T790M) | 3.01 | [4] |

| Quinazolin-4(3H)-one | VEGFR-2 | 60.0 | [6] |

| Dimorpholinoquinazoline | PI3Kα | >50,000 | [13] |

| 4-Anilino-quinazoline | EGFR (Del19) | 119 | [14] |

Table 2: In Vitro Cytotoxic Activity of Representative Quinazoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone Chalcone | HCT-116 (Colon) | - | [5] |

| 2-Phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 1.35 | [15] |

| 2-Phenylquinazolin-4(3H)-one | HepG2 (Liver) | 3.24 | [15] |

| 4-Anilino-quinazoline | A549 (Lung) | 7.35 | [4] |

| 4-Anilino-quinazoline | H1975 (Lung) | 3.01 | [4] |

| Quinazoline-pyrimidine Hybrid | A549 (Lung) | 5.9 | [2] |

Conclusion and Future Directions

The analysis of the chemical structure of this compound, in conjunction with the extensive body of research on related quinazoline derivatives, strongly supports a mechanism of action centered on the inhibition of protein kinases. Its core scaffold is ideally suited for competitive binding at the ATP pocket of kinases that are pivotal to cancer cell signaling, such as EGFR, VEGFR, and those in the PI3K/Akt/mTOR pathway. The dichloro and fluorophenyl substitutions are anticipated to enhance its binding affinity and modulate its selectivity profile.

The provided experimental protocols for in vitro kinase and cell viability assays offer a robust framework for the empirical validation of this proposed mechanism and for quantifying the compound's potency. Future research should focus on profiling this compound against a broad panel of kinases to determine its selectivity. Furthermore, its efficacy in cell-based assays that probe the phosphorylation status of downstream signaling proteins would provide definitive evidence of its on-target activity. As a valuable synthetic intermediate, understanding the intrinsic biological activity of this core structure can inform the design of next-generation kinase inhibitors with improved potency and selectivity.

References

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Journal of Visualized Experiments. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

-

Horton, T. MTT Cell Assay Protocol. Available from: [Link]

-

Bhushan, S., et al. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells. Food and Chemical Toxicology. 2016;87:134-144. Available from: [Link]

-

National Center for Biotechnology Information. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

-

Abdallah, H. H., et al. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. 2022;12(45):29399-29415. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]

-

Tomaz, K. C. P., et al. Structure-activity relationship of the quinazoline series. ResearchGate. 2021. Available from: [Link]

-

Research Journal of Pharmacy and Technology. Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Available from: [Link]

-

Bentham Science. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Available from: [Link]

-

MDPI. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]

-

MDPI. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Available from: [Link]

-

MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

-

Royal Society of Chemistry. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in.... Available from: [Link]

-

ResearchGate. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

-

PubMed. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Available from: [Link]

-

PubMed Central. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Available from: [Link]

-

MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

-

ResearchGate. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Available from: [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. 2,4-Dichloro-7-fluoroquinazoline. Available from: [Link]

-

ResearchGate. Inhibition of protein kinases by [b]-annulated chloroindoles. IC50.... Available from: [Link]

-

Chemical-Knomics. Drug Discovery - Inhibitor. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Core in Modern Kinase Inhibition: A Profile of the 4,7-Dichloro-2-(4-fluorophenyl)quinazoline Scaffold

An In-Depth Technical Guide:

Abstract

The quinazoline ring system is a cornerstone in the development of targeted cancer therapies, serving as a "privileged scaffold" for the inhibition of protein kinases.[1][2] This technical guide provides an in-depth analysis of 4,7-dichloro-2-(4-fluorophenyl)quinazoline, a key intermediate and foundational structure in the synthesis of potent kinase inhibitors. We will dissect its mechanism of action, explore the structure-activity relationships (SAR) that govern its biological activity, and provide detailed, field-proven experimental protocols for characterizing its kinase inhibition profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the design of next-generation targeted therapeutics.

The Quinazoline Scaffold: A Pillar of Kinase-Targeted Drug Discovery

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in oncology. The quinazoline motif, an aromatic heterocyclic scaffold, has proven exceptionally effective for creating potent and selective kinase inhibitors.[3][4] Its structure is adept at mimicking the adenine portion of ATP, enabling competitive inhibition at the enzyme's active site. Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon a quinazoline core and are used to treat various cancers by targeting key tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6][7]

The subject of this guide, this compound, represents a fundamental building block for this class of inhibitors. Its specific substitutions—two chlorine atoms at the 4 and 7 positions and a 4-fluorophenyl group at the 2-position—are not arbitrary. They are strategically placed to enhance electrophilicity and modulate steric and electronic properties, which in turn dictates the molecule's binding affinity and potential for further chemical modification.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which quinazoline derivatives inhibit kinase activity is through direct competition with adenosine triphosphate (ATP) for binding within the kinase domain. The nitrogen atoms in the quinazoline ring form critical hydrogen bonds with hinge region residues of the kinase, anchoring the inhibitor in the active site.

The this compound scaffold is designed to occupy this ATP-binding pocket. The 2-(4-fluorophenyl) group extends into a hydrophobic pocket, while the dichloro-substituted quinazoline core establishes the primary interactions. This competitive binding prevents the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling cascade that drives cellular processes like proliferation and survival.

Caption: ATP-competitive binding mechanism of a quinazoline inhibitor.

Predicted Kinase Targets & Structure-Activity Insights

While this compound is primarily a synthetic intermediate, its structure strongly suggests activity against tyrosine kinases. The broader family of 4-anilinoquinazolines, for which this compound is a precursor, are well-documented inhibitors of EGFR, VEGFR, and other receptor tyrosine kinases.[5][8]

The specific substitutions on this scaffold are critical:

-

4-Chloro Position: This is a highly reactive site, serving as the primary attachment point for various aniline derivatives via nucleophilic aromatic substitution (SNAr). This reaction is the key step in creating a diverse library of potent inhibitors.

-

7-Chloro Position: This position offers a secondary site for modification. It can be substituted to enhance solubility, modulate cell permeability, or introduce additional interactions with the target kinase, thereby improving selectivity and potency.[1][2]

-

2-(4-fluorophenyl) Group: This group influences the electronic properties of the quinazoline ring and provides a key interaction with a hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions.

The table below presents the inhibitory activities of several well-characterized quinazoline derivatives that could be synthesized from this core scaffold, illustrating the therapeutic potential.

| Compound Class | Target Kinase | Representative IC₅₀ | Reference |

| 4-Anilinoquinazoline | EGFR | 0.13 µM | [5] |

| 4-Anilinoquinazoline | VEGFR-2 | 0.56 µM | [5] |

| Quinazoline-Urea | FLT3 | 127 nM | [1][2] |

| Quinazoline-Urea | Aurora Kinase A | 4.9 nM | [1][2] |

| Quinazolinone | VEGFR-2 | 60.0 nM | [3] |

Key Signaling Pathway: EGFR

Given its prominence as a target for quinazolines, understanding the EGFR signaling pathway is crucial. Inhibition of EGFR blocks downstream cascades like RAS/MAPK and PI3K/AKT, which are central to tumor cell growth and survival.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflows for Kinase Profile Characterization

To determine the specific kinase inhibition profile of derivatives synthesized from the this compound scaffold, a multi-step experimental cascade is required. This ensures a robust, self-validating system from initial enzymatic activity to cellular target engagement.

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Enzymatic Kinase Assay (ADP-Glo™ Example)

Causality: This assay directly measures the enzymatic activity of a purified kinase. By quantifying the amount of ADP produced, we can directly assess the inhibitory effect of the compound on the kinase's catalytic function, providing a precise IC₅₀ value.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase (e.g., recombinant EGFR) and substrate (e.g., a poly-Glu-Tyr peptide) concentrations should be optimized for linear reaction kinetics.

-

Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured.

-

Serially dilute the test compound (synthesized from the quinazoline scaffold) in DMSO, then further dilute in kinase buffer to create 4X final concentrations.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 10 µL of the 2X kinase/substrate solution to all wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (Promega ADP-Glo™):

-

Stop the enzymatic reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete any remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescence signal.

-

Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data using the controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Target Engagement (Western Blot for Phospho-EGFR)

Causality: This assay validates that the compound can enter a cell and inhibit the target kinase in its native environment. Observing a dose-dependent reduction in the phosphorylation of the target (or its direct substrate) confirms on-target activity.

Methodology:

-

Cell Culture and Treatment:

-

Plate a cancer cell line known to have high EGFR activity (e.g., A549) in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 2 hours.

-

-

Kinase Stimulation:

-

Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation. A non-stimulated control should be included.

-

-

Protein Extraction:

-

Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-EGFR signal to the total EGFR signal for each lane.

-

Observe the dose-dependent decrease in normalized p-EGFR signal in compound-treated samples compared to the EGF-stimulated control.

-

Conclusion and Future Directions

The this compound molecule is a highly valuable scaffold in medicinal chemistry. While not an end-stage inhibitor itself, it provides a robust and versatile platform for the synthesis of potent and selective kinase inhibitors. Its strategic halogenation provides key handles for chemical modification, enabling the development of extensive compound libraries targeting critical oncogenic kinases like EGFR and VEGFR. The experimental workflows detailed in this guide offer a validated pathway for researchers to characterize the biological activity of novel derivatives, progressing from initial enzymatic inhibition to confirmation of on-target effects in a cellular context. Future work will undoubtedly continue to leverage this and similar quinazoline scaffolds to overcome drug resistance and develop next-generation precision medicines.

References

- Benchchem. (n.d.). This compound | 885277-41-8.

-

Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Retrieved from [Link]

-

Singh, M., & Kumar, D. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis. Retrieved from [Link]

-

Brancati, G., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Retrieved from [Link]

-

Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Oncotarget. Retrieved from [Link]

-

Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. National Institutes of Health. Retrieved from [Link]

-

Furtado, M., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Retrieved from [Link]

-

Alanazi, A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central. Retrieved from [Link]

Sources

- 1. oncotarget.com [oncotarget.com]

- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, quinazoline derivatives represent a cornerstone scaffold, renowned for their broad spectrum of biological activities. These heterocyclic aromatic compounds are pivotal intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. The compound 4,7-Dichloro-2-(4-fluorophenyl)quinazoline, with the molecular formula C₁₄H₇Cl₂FN₂, is a significant member of this family. Its structural features—the electrophilic dichloro-substituted quinazoline core and the modulating 4-fluorophenyl group—make it a valuable precursor for creating potent and selective pharmaceutical agents.

This technical guide provides an in-depth analysis of the key spectroscopic data required to unambiguously identify and characterize this compound. As senior scientists and researchers, the precise confirmation of a molecule's identity is paramount to the integrity and success of any research endeavor. This document synthesizes data from mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to offer a comprehensive analytical profile of the title compound, explaining the causality behind the observed spectral features and establishing a self-validating system for its characterization.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the foundation upon which subsequent research is built. A multi-technique spectroscopic approach is therefore not just recommended, but essential for unequivocal confirmation.

Below is the chemical structure of this compound, with atoms numbered for the purpose of NMR spectral assignments.

Caption: Structure of this compound with atom numbering.

The following sections will detail the expected and observed data from Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy.

Mass Spectrometry (MS)

Expertise & Experience: For a molecule of this nature, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in positive ion mode is the technique of choice. ESI is a soft ionization method that minimizes fragmentation, allowing for the clear identification of the protonated molecular ion ([M+H]⁺). The high-resolution analysis provides a highly accurate mass measurement, which is critical for confirming the elemental composition against the theoretical value, thereby lending a high degree of confidence to the structural assignment.

Data Presentation:

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₇Cl₂FN₂ | |

| Exact Mass | 291.9978 u | |

| Observed Ion [M+H]⁺ | m/z 292.998 |

Trustworthiness: The confirmation of the molecular formula is based on the close agreement (typically <5 ppm error) between the measured exact mass of the [M+H]⁺ ion and its calculated value. Furthermore, the characteristic isotopic pattern for a molecule containing two chlorine atoms (an M+2 peak approximately 66% of the M peak intensity, and an M+4 peak) provides a definitive signature that validates the presence of the dichloro substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical; deuterated chloroform (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The chemical shifts (δ), coupling constants (J), and integration values provide a detailed map of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinazoline core and the 4-fluorophenyl ring. The aromatic region (δ 7.0-8.5 ppm) will be of primary interest. Protons on the quinazoline ring are typically deshielded due to the electron-withdrawing nature of the heterocyclic system and the chlorine substituents. The protons on the 4-fluorophenyl group will exhibit splitting patterns characteristic of a para-substituted benzene ring, further split by coupling to the fluorine atom.

Data Presentation (Expected values in CDCl₃):

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.1 - 8.3 | Multiplet | - | 3H | Quinazoline Protons (H5, H6, H8) |

| ~ 7.2 - 7.4 | Doublet of Doublets | ~ 8.5, 5.5 | 2H | H2', H6' |

| ~ 7.1 - 7.2 | Triplet | ~ 8.7 | 2H | H3', H5' |

Note: The assignments for the quinazoline protons (H5, H6, H8) are generalized based on typical ranges. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Due to the molecule's asymmetry, 14 distinct carbon signals are expected. Carbons attached to electronegative atoms (N, Cl, F) will be significantly deshielded (shifted downfield). The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling, which is a key diagnostic feature.

¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The presence of a single fluorine atom in the molecule makes this an essential characterization method. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.

Data Presentation (Expected value in CDCl₃):

| Chemical Shift (δ ppm) | Assignment |

| ~ -110 to -115 | F on 4-fluorophenyl group |

Note: This expected range is based on typical values for para-substituted fluorobenzenes.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key absorptions will correspond to C=N and C=C stretching vibrations within the aromatic rings, C-H bonds, and the C-Cl and C-F bonds. The spectrum provides a molecular "fingerprint" that can be used for identification.

Data Presentation (Expected values):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 1620 - 1580 | C=N Stretch | Quinazoline Ring |

| ~ 1590 - 1450 | C=C Stretch | Aromatic Rings |

| ~ 1250 - 1210 | C-F Stretch | Aryl-Fluoride |

| ~ 850 - 750 | C-Cl Stretch | Aryl-Chloride |

| ~ 830 | C-H Bend | p-disubstituted ring |

Experimental Protocols & Workflow

Trustworthiness: The validity of any spectroscopic data is contingent upon the rigor of the experimental methodology. The following are standardized, field-proven protocols for acquiring the data discussed.

General Sample Preparation:

-

Ensure the sample of this compound is dry and free of residual solvents.

-

For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

-

For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

For IR, the analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Integrated Analysis and Conclusion

The convergence of data from multiple spectroscopic techniques provides a robust and self-validating confirmation of the structure of this compound. Mass spectrometry confirms the correct elemental composition and molecular weight. ¹H and ¹⁹F NMR spectroscopy provide detailed information about the electronic environment and connectivity of the hydrogen and fluorine atoms, confirming the presence and substitution pattern of the quinazoline and 4-fluorophenyl moieties. Finally, infrared spectroscopy verifies the presence of the key functional groups and aromatic systems.

This guide outlines the essential spectroscopic benchmarks for the positive identification of this compound. For researchers and drug development professionals, adherence to this multi-faceted analytical approach ensures the highest level of scientific integrity and provides a solid foundation for its use in further synthetic applications.

References

An In-depth Technical Guide to the Solubility of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline in Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,7-Dichloro-2-(4-fluorophenyl)quinazoline, a key intermediate in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a deep dive into the theoretical principles and practical methodologies for characterizing this compound's behavior in common laboratory solvents.[1][2] It is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind experimental design and execution. The guide details established protocols, from qualitative assessments to the gold-standard shake-flask method for quantitative thermodynamic solubility determination, and introduces modern, higher-throughput alternatives.[3][4]

Introduction: The Significance of this compound in Pharmaceutical Research

This compound is a halogenated quinazoline derivative with a molecular formula of C₁₄H₇Cl₂FN₂ and a molecular weight of approximately 293.1 g/mol . The quinazoline core is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of bioactive compounds, particularly as kinase inhibitors for anticancer therapies.[5] The specific substitutions on this molecule—two chlorine atoms and a 4-fluorophenyl group—are strategically placed to modulate its electronic properties, steric profile, and, consequently, its binding affinity to biological targets.

The journey from a promising chemical intermediate to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[1][2] Solubility dictates a compound's behavior in a vast array of essential preclinical and formulation assays, including those for absorption, distribution, metabolism, and excretion (ADME), as well as in vitro and in vivo toxicity studies.[1][6] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its successful application in drug development pipelines.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[7] To anticipate the solubility of this compound, we must first analyze its structural and physicochemical properties.

-

Polarity and Hydrogen Bonding: The molecule possesses several polar features. The nitrogen atoms in the quinazoline ring and the fluorine atom on the phenyl ring are electronegative, creating dipole moments. The two nitrogen atoms can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. The two chlorine substituents are electron-withdrawing, further influencing the electron distribution.

-

Aromaticity and π-π Stacking: The quinazoline and phenyl rings are aromatic, allowing for potential π-π stacking interactions with aromatic solvents.

-

Molecular Size and Shape: The molecule is relatively rigid and planar, which can facilitate packing in a crystal lattice, potentially lowering solubility.[8] Larger molecules generally tend to be less soluble than smaller ones in a given solvent.[4]

Based on this analysis, we can predict that this compound will exhibit poor solubility in water and non-polar aliphatic solvents like hexane. Its solubility is expected to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Solvents with aromatic character may also be effective.

Experimental Determination of Solubility: A Multi-Tiered Approach

A robust solubility assessment involves a tiered approach, starting with simple qualitative tests and progressing to more rigorous quantitative methods. This ensures efficient use of time and resources, particularly when dealing with a limited amount of the compound.

Tier 1: Qualitative and Semi-Quantitative Solubility Assessment

This initial phase aims to rapidly classify the compound's solubility across a broad range of solvents, guiding the selection of appropriate solvents for quantitative analysis.

Protocol: General Solubility Classification

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add a common laboratory solvent from the list in Table 1, starting with 0.1 mL.

-

Observation: Vigorously vortex each vial for 30-60 seconds and visually inspect for undissolved solid against a dark background.

-

Incremental Addition: If the solid dissolves completely, add another 0.9 mL of the solvent (for a total of 1.0 mL) and observe again.

-

Classification: Classify the solubility based on the visual outcome as "Soluble," "Partially Soluble," or "Insoluble" at the tested concentrations. This provides a rapid understanding of the compound's general solubility profile.[9][10]

Table 1: Suggested Solvents for Initial Qualitative Screening

| Solvent Class | Example Solvents | Expected Interaction Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Dipole-dipole interactions, potential hydrogen bond acceptance.[7] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Dipole-dipole interactions, hydrogen bonding (less effective due to lack of H-bond donors on the compound).[7] |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Van der Waals forces, π-π stacking (Toluene), dipole-dipole (DCM).[7] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Represents physiological conditions; crucial for biopharmaceutical relevance.[2] |

Tier 2: Quantitative Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for its determination due to its accuracy and reliability.[3]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the selected solvent into the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step; common methods include:

-

Centrifugation: Spin the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the liquid phase. Note that adsorption to the filter material can be a source of error.[1]

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method).

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation: Determine the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Tier 3: Kinetic Solubility Assessment

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative. This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[2] It measures the concentration at which the compound precipitates out of a supersaturated solution and is often more relevant for in vitro biological assays that use DMSO stock solutions.[1][2]

Protocol: Nephelometry-Based Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) across all wells.

-

Precipitation Measurement: Measure the amount of precipitate formed in each well. Laser nephelometry is a common technique that quantifies turbidity by measuring light scattering at a 90° angle.[6]

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in precipitation (light scatter) is observed compared to a blank control.

Diagram: Kinetic vs. Thermodynamic Solubility

Caption: Conceptual Difference Between Solubility Types.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Solubility Data for this compound (Template)

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Expected to be highly soluble. |

| Dimethylformamide (DMF) | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Expected to be highly soluble. |

| Acetonitrile (ACN) | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Moderate to good solubility expected. |

| Ethanol | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Moderate solubility expected. |

| Dichloromethane (DCM) | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Moderate solubility expected. |

| Toluene | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Low to moderate solubility expected. |

| Hexane | 25 | Shake-Flask | [Experimental Data] | [Calculated Data] | Expected to be insoluble. |

| PBS (pH 7.4) | 37 | Shake-Flask | [Experimental Data] | [Calculated Data] | Crucial for bioavailability assessment. |

| PBS (pH 7.4) | 37 | Kinetic | [Experimental Data] | [Calculated Data] | Relevant for in vitro assays. |

Note: This table is a template. Researchers should populate it with their experimentally determined values.

Conclusion and Best Practices

A comprehensive characterization of the solubility of this compound is fundamental to its advancement in any research and development program. This guide provides the theoretical basis and practical, validated protocols for this essential task.

Key Recommendations for Trustworthy Data:

-

Purity Matters: Always use a well-characterized, high-purity sample of the compound, as impurities can significantly affect solubility measurements.

-

Method Validation: Ensure that the analytical method used for quantification is validated for linearity, accuracy, and precision in the relevant solvent matrix.

-

Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the equilibration process.[4]

-

Document Everything: Meticulously record all experimental parameters, including compound batch number, solvent lot, equilibration time, temperature, and analytical method details, to ensure reproducibility.

-

Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. Handle the compound and solvents in a well-ventilated area and use appropriate personal protective equipment (PPE).[12][13]

By adhering to these principles and methodologies, researchers can generate high-quality, reliable solubility data, enabling informed decisions and accelerating the progress of their drug discovery and development projects.

References

- Brouwers, J., Brewster, M. E., & Augustijns, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences.

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Jia, L., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 6(84), 80947-80981. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rheolution.com [rheolution.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scribd.com [scribd.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

4,7-Dichloro-2-(4-fluorophenyl)quinazoline: A Core Scaffold for Potent EGFR-TK Inhibitors

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Quinazoline Scaffold in Oncology

The quest for targeted cancer therapies has identified the Epidermal Growth Factor Receptor (EGFR) as a critical oncogenic driver in numerous malignancies, including non-small-cell lung cancer (NSCLC), breast, and colon cancers.[1] Overexpression or activating mutations of this receptor tyrosine kinase (RTK) can lead to uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of the EGFR tyrosine kinase (TK) domain has been a cornerstone of modern oncology drug discovery.

Within this landscape, the quinazoline nucleus has emerged as a privileged scaffold, forming the backbone of several clinically approved EGFR-TK inhibitors such as gefitinib, erlotinib, and lapatinib.[3] The rigid, bicyclic structure of quinazoline provides an ideal framework for positioning key pharmacophoric elements to interact with the hinge region and other critical residues within the EGFR active site.[3][4] This guide focuses on 4,7-dichloro-2-(4-fluorophenyl)quinazoline , a halogenated quinazoline derivative that serves as a pivotal intermediate and a foundational scaffold in the synthesis of advanced EGFR inhibitors. While primarily recognized as a synthetic precursor, an analysis of its structural features provides profound insights into the structure-activity relationships (SAR) that govern potent and selective EGFR inhibition.

Mechanism of Action: Targeting the EGFR Signaling Cascade